Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride
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Overview
Description
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperidine ring attached to a benzoate ester, making it a valuable molecule for studying various biochemical and pharmacological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as 2-piperidone or 2-piperidinecarboxylic acid.
Esterification: The piperidine derivative is then esterified with ethyl benzoate under acidic or basic conditions to form the desired ester.
Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted piperidine and benzoate derivatives.
Scientific Research Applications
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (S)-3-(piperidin-2-yl)benzoate hydrochloride can be compared with other similar compounds, such as:
Ethyl (S)-4-(piperidin-2-yl)benzoate hydrochloride: Similar structure but with a different position of the piperidine ring attachment.
Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride: Enantiomer of the compound with different stereochemistry.
Ethyl 4-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride: Contains an ethoxy group instead of a direct ester linkage.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Properties
IUPAC Name |
ethyl 3-[(2S)-piperidin-2-yl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-7-5-6-11(10-12)13-8-3-4-9-15-13;/h5-7,10,13,15H,2-4,8-9H2,1H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNULXJOMKDLPQ-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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